Product packaging for N-Acetylcysteamine(Cat. No.:CAS No. 1190-73-4)

N-Acetylcysteamine

Cat. No.: B073927
CAS No.: 1190-73-4
M. Wt: 119.19 g/mol
InChI Key: AXFZADXWLMXITO-UHFFFAOYSA-N
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Description

N-Acetylcysteamine (NAC-amide) is a versatile and crucial biochemical reagent that serves as a potent mimic of the native coenzyme A (CoA) thioester. Its primary research value lies in its application as a substrate or mechanistic probe for enzymes involved in thioester-dependent biochemical pathways. Researchers utilize this compound to study the activity and kinetics of various enzymes, including acyl-CoA dehydrogenases, acyltransferases, polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS). Its mechanism of action involves the highly reactive thioester bond, which facilitates acyl group transfer reactions, enabling the investigation of biosynthetic mechanisms and the production of pathway intermediates. This compound is indispensable in metabolic engineering and synthetic biology for in vitro reconstructions of complex natural product biosynthesis. Furthermore, its small size and membrane permeability make it a valuable tool for probing metabolic flux and thiol-mediated redox processes within cellular systems. As a stable and synthetically accessible CoA surrogate, this compound provides a streamlined platform for high-throughput enzyme assays and the discovery of novel biocatalysts, making it a fundamental asset in biochemical and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NOS B073927 N-Acetylcysteamine CAS No. 1190-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-sulfanylethyl)acetamide
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InChI

InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFZADXWLMXITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152289
Record name 2-Acetamidoethanethiol
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Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1190-73-4
Record name Acetylcysteamine
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Record name N-Acetylcysteamine
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Record name N-(2-sulfanylethyl)acetamide
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Molecular Mechanisms and Biochemical Pathways Involving N Acetylcysteamine

N-Acetylcysteamine as a Substrate and Mimetic in Biosynthetic Processes

This compound thioesters are widely employed in the biochemical characterization of PKS and NRPS systems. mdpi.comacs.org Their structural resemblance to the terminal portion of the 4'-phosphopantetheine (B1211885) (Ppant) arm allows them to effectively mimic the natural tethering of growing intermediates to the enzyme complex. mdpi.comresearchgate.netnih.gov This mimicry facilitates in vitro studies of individual enzyme domains and full modules by enabling the diffusive loading of substrates onto the enzyme's active sites. acs.orgnih.gov

Mimicry of 4'-Phosphopantetheine Arm for Enzymatic Studies

The 4'-phosphopantetheine (Ppant) prosthetic group is a crucial component of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) within PKS and NRPS assembly lines, respectively. mdpi.comacs.org It functions as a swinging arm, shuttling the growing polyketide or polypeptide chain between the various catalytic domains of the megasynthase. This compound thioesters effectively replicate the terminal thiol group of the Ppant arm, where the biosynthetic intermediates are attached. mdpi.comresearchgate.netpreprints.org

This mimicry is advantageous for several reasons. It simplifies the experimental setup by replacing the large ACP or PCP with the small, synthetically accessible this compound molecule. mdpi.com This allows for more straightforward kinetic and mechanistic studies of isolated PKS and NRPS domains. acs.orgrsc.org For instance, the use of SNAC thioesters has been validated by the observation of nearly identical kinetic parameters when a ketoreductase (KR) domain was tested with a diketide substrate attached to either this compound or pantetheine. rsc.org This demonstrates that SNAC is a reliable surrogate for the natural Ppant arm in these enzymatic assays.

Non-Ribosomal Peptide Synthetase (NRPS) Investigations

Similar to their role in PKS studies, this compound thioesters are valuable probes for investigating NRPSs. mdpi.comacs.orgrsc.org NRPSs synthesize peptides by a mechanism analogous to PKSs, involving the sequential condensation of amino acids. Aminoacyl-SNACs are used as mimics of the PCP-bound aminoacyl units to study the activity of condensation (C) domains, which are responsible for peptide bond formation. rsc.orgrsc.org

In vitro assays using aminoacyl-SNACs have shown that C domains exhibit stereoselectivity and some degree of side-chain selectivity. rsc.orgrsc.org The use of these substrate mimics has also been extended to in vivo studies. By administering N-acyl cysteamine (B1669678) derivatives to bacterial cultures, researchers have been able to capture truncated peptide intermediates, providing insights into the substrate flexibility of the NRPS machinery. rsc.orgrsc.org Furthermore, this compound analogues have been used to study the thioesterase (TE) domains of NRPSs, which are responsible for releasing the final peptide product, often through cyclization. acs.orgnih.gov

Fatty Acid Synthase (FAS) and Related Metabolic Pathways

This compound and its derivatives play a significant role in the study of fatty acid synthase (FAS), a crucial enzyme in the de novo biosynthesis of fatty acids. biorxiv.org Thioesters of this compound (SNAC) are valuable tools as they mimic the natural attachment of the growing fatty acid chain to the acyl carrier protein (ACP) via a 4'-phosphopantetheine arm. mdpi.com This mimicry allows for simplified studies of the complex enzymatic machinery of FAS. mdpi.com

This compound derivatives serve as probes and substrates to investigate the intricate processes of fatty acid synthesis and degradation. For instance, the this compound thioester of hexanoic acid can initiate the synthesis of norsolorinic acid, a precursor to aflatoxin B1, in the fungus Aspergillus parasiticus. nih.govresearchgate.net This demonstrates the ability of this compound thioesters to substitute for natural starter units in complex biosynthetic pathways. nih.gov

Furthermore, synthetic thioesters like 3-hydroxydecanoic acid this compound thioester are utilized to study metabolic pathways, enzyme interactions, and the regulation of lipid metabolism. ontosight.ai The use of ω-azido fatty acids, which can be converted to their S-azidoacyl-N-acetylcysteamine derivatives, provides a method to track fatty acid metabolism, including elongation, desaturation, and β-oxidation, with high sensitivity. nih.gov

A specific derivative, 3-decynoyl-N-acetylcysteamine, has been identified as a mechanism-based inactivator of β-hydroxydecanoyl thioester dehydrase (a type of dehydratase enzyme) in Escherichia coli. pnas.orgpnas.orgnih.gov This compound specifically inhibits the formation of unsaturated fatty acids without affecting saturated fatty acid synthesis. pnas.org

While 3-decynoyl-N-acetylcysteamine is a potent inhibitor, its utility as a broad-spectrum probe is limited by the non-specific reactivity of its thioester group. acs.orgnih.govnih.govacs.org This has led to the development of more specific dehydratase-targeting probes. acs.orgnih.govnih.govacs.org Nevertheless, the study of 3-decynoyl-N-acetylcysteamine has been instrumental in understanding the mechanism of dehydratase enzymes within fatty acid synthase systems. nih.gov

This compound in Redox Homeostasis and Cellular Protection

This compound is closely related to N-acetylcysteine (NAC), a well-known antioxidant and precursor to glutathione (B108866). ontosight.aiorganiclinic.com this compound itself is considered a precursor to cysteamine. google.com

Direct Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

While much of the focus on antioxidant activity is on its close relative, N-acetylcysteine (NAC), the this compound moiety is noted for its potential antioxidant properties. ontosight.ai The thiol group within its structure allows it to participate in redox reactions and potentially scavenge reactive oxygen species (ROS). researchgate.netnih.gov ROS are byproducts of normal metabolism and their overproduction can lead to cellular damage. nih.govmdpi.com Antioxidant defense systems, both enzymatic and non-enzymatic, work to neutralize these harmful species. mdpi.comfrontiersin.org The direct ROS scavenging activity of thiol-containing compounds like this compound contributes to cellular protection against oxidative stress. mdpi.comrsc.org

Role as a Precursor for Glutathione (GSH) Synthesis

This compound can be deacetylated to form cysteamine. google.com Cysteamine is structurally similar to cysteine, a key amino acid required for the synthesis of glutathione (GSH). researchgate.netresearchgate.net Glutathione is a major intracellular antioxidant, playing a crucial role in protecting cells from oxidative damage. organiclinic.comnih.gov By providing a source of cysteamine, this compound can indirectly support the replenishment of the cellular glutathione pool.

Modulation of Protein Disulfide Bonds and Structure-Function Relationships

Disulfide bonds are covalent linkages between two cysteine residues that are critical for stabilizing the three-dimensional structure of many proteins. biopharmaspec.commetwarebio.comcreative-proteomics.com The formation and breakage of these bonds can act as a regulatory switch, altering a protein's function in response to the cellular redox environment. metwarebio.combiorxiv.orgnih.gov

The thiol group of this compound, and more broadly, its related compound N-acetylcysteine, can participate in thiol-disulfide exchange reactions. nih.gov This allows it to reduce disulfide bonds within proteins, potentially altering their conformation and, consequently, their activity. nih.gov This modulation of protein structure through the cleavage of disulfide bonds can impact various cellular processes and signaling pathways. nih.gov

Interactive Data Table: Key Research Findings on this compound and Related Compounds

Compound/DerivativeOrganism/SystemKey FindingReference(s)
3-decynoyl-N-acetylcysteamine Brevibacterium ammoniagenesSharply reduces the formation of unsaturated fatty acids. pnas.orgpnas.org pnas.orgpnas.org
3-decynoyl-N-acetylcysteamine Escherichia coliInhibits β-hydroxydecanoyl thioester dehydrase. nih.govnih.gov nih.govnih.gov
Hexanoyl-N-acetylcysteamine Aspergillus parasiticusSupports the biosynthesis of norsolorinic acid. researchgate.net researchgate.net
This compound thioesters GeneralServe as biomimetic surrogates for studying polyketide and fatty acid synthases. mdpi.com mdpi.com
3-hydroxydecanoic acid this compound thioester Synthetic/In vitroUseful for studying metabolic pathways and enzyme interactions in lipid metabolism. ontosight.ai ontosight.ai

Influence on Cellular Redox Signaling and Stress Response Pathways

This compound, particularly through its derivative forms, exerts significant influence on cellular redox signaling and stress response pathways. A key mechanism involves the activation of the Kelch-like ECH-associated protein 1/nuclear factor E2-related factor 2 (KEAP1/NRF2) pathway, a critical regulator of antioxidant gene expression. mdpi.comuniurb.it

One notable derivative, the co-drug N-(N-acetyl-l-cysteinyl)-S-acetylcysteamine (I-152), has been shown to activate the NRF2 signaling pathway. mdpi.com This activation is achieved through the induction of disulfide bond formation between cysteine residues on KEAP1, which leads to the stabilization of NRF2. mdpi.com Stabilized NRF2 then translocates to the nucleus, enhancing the expression of downstream antioxidant genes, such as the γ-glutamyl cysteine ligase regulatory subunit (GCLM). mdpi.com Upregulation of GCLM is sufficient to increase the catalytic activity of the glutamate-cysteine ligase (GCL) holoenzyme, which boosts the synthesis of glutathione (GSH), a crucial cellular antioxidant. mdpi.com The potency of I-152 in increasing GSH content is significantly greater than that of N-acetylcysteine (NAC) or cysteamine (MEA) administered alone, a difference attributed to its efficient cellular uptake and its superior ability to activate the NRF2 pathway. mdpi.com

At higher concentrations, I-152 can also induce the co-activation of Activating Transcription Factor 4 (ATF4), another key component of the integrated stress response. mdpi.com This dual activation highlights the compound's dose-dependent ability to modulate distinct but interconnected cellular stress response pathways.

DerivativePathway ModulatedMechanism of ActionDownstream Effects
I-152 KEAP1/NRF2Induces KEAP1 oxidation and NRF2 stabilization. mdpi.comEnhanced transcription of NRF2-dependent genes (e.g., GCLM), leading to increased GSH synthesis. mdpi.com
I-152 (high dose)ATF4Induces transcriptional activation of ATF4. mdpi.comActivation of ATF4-dependent gene expression (e.g., CHOP, CHAC1). mdpi.com

Impact on Oxidative Stress and Inflammation Modalities

Derivatives of this compound demonstrate a significant impact on mitigating oxidative stress and modulating inflammatory responses. Their primary mechanism is the replenishment of intracellular glutathione (GSH), which is often depleted during conditions of high oxidative stress and inflammation. uniurb.itresearchgate.net

The co-drug I-152 effectively restores GSH and cysteine levels in multiple organs. uniurb.itasm.org This restoration of the cellular antioxidant pool is critical for balancing the immune response. In retrovirus-infected mice, a model characterized by a shift towards a Th2-dominant immune response, treatment with I-152 was shown to rebalance (B12800153) the Th1/Th2 response. asm.org Specifically, it decreased the levels of Th2 cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), while increasing the production of the Th1 cytokine, Interferon-gamma (IFN-γ). asm.org This immunomodulatory effect is directly linked to its ability to counteract virus-induced GSH depletion. uniurb.itasm.org

Furthermore, thioester derivatives, such as 2-decenoic acid this compound thioester, are researched for their potential to offer unique biological activities, including direct anti-inflammatory effects and the ability to modulate cellular redox states. ontosight.ai The this compound moiety itself is recognized for its antioxidant potential as a precursor to the potent antioxidant glutathione. ontosight.ai

Compound/DerivativeEffect on Oxidative StressEffect on Inflammation
I-152 Restores intracellular glutathione (GSH) and cysteine levels. uniurb.itasm.orgModulates immune response by decreasing Th2 cytokines (IL-4, IL-5) and increasing Th1 cytokines (IFN-γ). asm.org
2-decenoic acid this compound thioester Potential to modulate cellular redox states. ontosight.aiPotential anti-inflammatory effects. ontosight.ai

Metabolic Fate and Biotransformation of this compound Derivatives

Prodrug Conversion and Release Kinetics

This compound derivatives are often designed as prodrugs to improve delivery and bioavailability, undergoing biotransformation to release active thiol-containing molecules. tandfonline.commdpi.com A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body, typically through enzymatic processes. researchgate.net This strategy can enhance parameters like absorption and stability. researchgate.netnih.gov

S-acetyl-N-glycyl cysteamine, a radioprotective agent, is a prodrug of cysteamine. tandfonline.comnih.govnih.gov Following administration, it undergoes rapid cleavage of the amide bond and hydrolysis of the S-acetyl function. tandfonline.com This two-step conversion releases the active metabolites cysteamine and glycyl cysteamine, which possess the free thiol group necessary for their protective effects. tandfonline.com

Similarly, the co-drug I-152, a conjugate of N-acetylcysteine and S-acetyl-cysteamine, is designed to release its parent compounds. researchgate.net It is deacetylated on the cysteamine (MEA) moiety and hydrolyzed within the cell. mdpi.commdpi.com This process yields high intracellular amounts of various thiol species, including NAC, MEA, and cysteine, which can then be used for GSH synthesis. uniurb.itmdpi.com Disulfide-containing precursors like this compound disulfides must first be reduced in the gut, blood, or tissues before being deacetylated to release the active cysteamine. google.com

Excretion and Tissue Distribution Profiling

The metabolic fate of this compound derivatives has been profiled using radiolabeled compounds in animal models. A study on S-acetyl-N-glycyl cysteamine in mice provided detailed insights into its excretion and tissue distribution. nih.gov The excretion pattern was highly dependent on which part of the molecule was labeled with Carbon-14.

When the cysteamine group was labeled, the majority of the radioactivity (63.1% of the dose) was excreted in the urine within 24 hours. nih.gov Labeling the glycyl group resulted in elimination through both urine (36.0%) and expired air as CO2 (12.1%). nih.gov When the acetyl group was labeled, the primary route of elimination was as 14CO2 in expired air (55.4%). nih.gov

Tissue distribution studies showed that the compound and its metabolites spread rapidly, with concentrations in tissues such as the liver, kidney, spleen, and small intestine being higher than blood concentrations just 10 minutes after administration. tandfonline.comnih.gov Conversely, very little radioactivity was detected in the brain and in EMT6 tumors implanted in the mice, indicating differential distribution. nih.gov Analysis of urinary metabolites confirmed the presence of the unchanged prodrug along with cystamine, N-acetylcystamine, N-acetyl-S-methyl cysteamine sulphoxide, and taurine. nih.gov

Table: 24-Hour Excretion of Radiolabeled S-acetyl-N-glycyl cysteamine in Mice Data sourced from Maurizis et al., 1988. nih.gov

Labeled Group % Excreted in Urine % Excreted as 14CO2 in Expired Air
Cysteamine 63.1% Not reported
Glycyl 36.0% 12.1%

| Acetyl | Not reported | 55.4% |

Thioester-Mediated Reactions in Biological Processes

Thioesters are critical intermediates in numerous biological processes, serving as activated acyl donors in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. acs.org In this context, this compound (SNAC) thioesters have become invaluable synthetic tools for studying these complex enzymatic pathways. acs.orgnih.gov They serve as structurally simplified, membrane-permeable analogues of natural Coenzyme A (CoA) or Acyl Carrier Protein (ACP) thioesters. nih.govmdpi.comebi.ac.uk

The use of SNAC thioesters allows researchers to probe the mechanisms of large, multi-domain enzyme complexes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govmdpi.com Because they mimic the natural substrates, they can be used in precursor-directed biosynthesis, where synthetic SNAC-activated starter or extender units are fed to engineered microorganisms or reconstituted enzymatic systems. acs.orgnih.gov This strategy enables the production of novel, "unnatural" polyketide analogues with potentially altered biological activities. nih.gov For example, chalcone (B49325) synthase has been shown to accept a wide variety of aromatic starter SNAC esters to produce a range of unnatural flavonoids and pyrones. nih.gov

SNAC thioesters are essential for elucidating complex biosynthetic pathways, studying enzyme mechanisms, and generating libraries of natural product derivatives for drug discovery and development. acs.org Their utility as biomimetic probes has been demonstrated in the study of numerous natural products, including the antitumor agent ansamitocin. acs.org Despite their utility, the synthesis of complex SNAC thioesters can be challenging due to the reactive nature of the thioester and acetamide (B32628) groups. mdpi.compreprints.org

Investigative Applications of N Acetylcysteamine in Biological Systems

Preclinical Research Models and In Vitro Systems

The investigation of N-acetylcysteamine in preclinical and in vitro settings has provided significant insights into complex biological processes. It is frequently employed as a molecular tool to probe enzymatic functions and cellular pathways.

Mammalian Disease Models

Direct studies of this compound in mammalian disease models are not extensively documented in publicly available literature. However, research has been conducted on co-drugs and derivatives that incorporate the this compound structure, suggesting its potential relevance in therapeutic design.

A notable example is the co-drug I-152, a conjugate of N-acetyl-cysteine (NAC) and S-acetyl-cysteamine. researchgate.net This molecule was designed to release its parent compounds, NAC and cysteamine (B1669678) (the deacetylated form of this compound), within the body. mdpi.com In a murine model of retroviral infection (LP-BM5), which induces significant oxidative stress and immune dysregulation, administration of I-152 was shown to counteract the virus-induced depletion of glutathione (B108866) (GSH) and exert antiviral and immunomodulatory effects. researchgate.netmdpi.com Preliminary in vivo studies indicated that the metabolites of I-152, namely NAC and cysteamine, are detected in mouse organs, including the brain. mdpi.com

Furthermore, patents have described the potential use of mixed disulfides formed from cysteamine and this compound for treating a range of conditions, including neurodegenerative, inflammatory, and metabolic diseases, based on evidence from preclinical studies. google.com

Table 1: Research Findings of this compound Derivatives in Mammalian Models

Compound/Derivative Model System Key Findings Reference(s)
I-152 (Co-drug of NAC and S-acetyl-cysteamine) C57BL/6 mice infected with LP-BM5 retroviral complex Contrasted virus-induced glutathione (GSH) depletion; exerted antiviral and immunomodulatory functions. researchgate.netmdpi.com

Cellular and Subcellular Studies

In vitro, this compound is a versatile tool for studying cellular and subcellular systems, particularly in the fields of biochemistry and biotechnology.

Thioesters of this compound (often abbreviated as SNAC) are widely used to study the biosynthesis of polyketides, a diverse class of natural products with important medicinal properties. For instance, a photolabile version of a malonyl-N-acetylcysteamine derivative was developed to capture polyketide intermediates directly within bacterial cultures (Streptomyces lasaliensis). nih.gov This probe allowed for the identification of a previously undetected cyclized intermediate, offering new insights into the timing of enzymatic steps in the biosynthetic pathway. nih.gov

In other applications, an this compound disulfide analog was used as a persulfide donor. nih.gov Pretreatment of HeLa cells with this donor provided complete cytoprotection against oxidative damage induced by hydrogen peroxide (H₂O₂), demonstrating its potential to mitigate cellular stress. nih.gov The mechanism relies on the release of the persulfide, which imparts the antioxidative activity. nih.gov

This compound has also been utilized in biotechnological production systems. In the in vitro enzymatic synthesis of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polyester, using hydroxybutyryl-N-acetylcysteamine as a substrate resulted in the formation of PHB that was covalently linked to an this compound molecule at its terminus. mit.edu

Table 2: Applications of this compound in Cellular and Subcellular Research

Application Area System/Cell Type Specific Use of this compound Key Outcome Reference(s)
Biosynthesis Research Streptomyces lasaliensis cultures Photolabile carba(dethia) malonyl this compound probe In vivo capture and identification of a novel cyclized polyketide intermediate. nih.gov
Cytoprotection HeLa cells This compound disulfide analog (persulfide donor) Protected cells from hydrogen peroxide-induced oxidative damage. nih.gov

| Biotechnology | In vitro enzymatic synthesis | Hydroxybutyryl-N-acetylcysteamine as a substrate | Production of polyhydroxybutyrate (PHB) covalently linked to this compound. | mit.edu |

Enzyme-Specific Interactions and Mechanistic Elucidation

One of the most significant applications of this compound is in the mechanistic study of large, multi-domain enzymes, particularly polyketide synthases (PKSs) and fatty acid synthases (FASs).

This compound (SNAC) thioesters serve as effective biomimetic surrogates for natural acyl-Coenzyme A or acyl-Acyl Carrier Protein (ACP) substrates. acs.org Because they are small, diffusible molecules, they can be used to load specific catalytic domains of these large enzyme complexes in vitro, allowing researchers to study individual reaction steps. This approach has been crucial for characterizing the function of PKS modules. For example, studies on PikAIV, the final module of the pikromycin (B1677795) PKS, showed that the choice of the acyl group donor could divert the catalytic outcome. Using a hexaketide this compound thioester substrate selectively led to the production of a 12-membered macrolactone, whereas a different thioester favored a 14-membered ring, highlighting how synthetic substrates can be used to probe and control enzymatic function. acs.org

A classic example of its use in mechanistic elucidation is with the enzyme β-hydroxydecanoyl thiol ester dehydrase from Escherichia coli. S-(3-decynoyl)-N-acetylcysteamine was identified as a "suicide substrate" or mechanism-based inactivator of this enzyme, which plays a key role in fatty acid biosynthesis. The enzyme initiates a reaction on the inhibitor, which then transforms into a reactive species that covalently binds to and irreversibly inactivates the enzyme. uniroma1.it

Table 3: this compound in the Study of Enzyme Mechanisms

Enzyme/Enzyme System Organism/Source Role of this compound Derivative Purpose/Finding Reference(s)
PikAIV Polyketide Synthase Pikromycin biosynthetic pathway Hexaketide this compound thioester (substrate analog) Selectively directed product formation towards a 12-membered macrolactone over a 14-membered one. acs.org
β-Hydroxydecanoyl thiol ester dehydrase (FabA) Escherichia coli S-(3-decynoyl)-N-acetylcysteamine Acted as a mechanism-based inactivator, covalently modifying the enzyme's active site. uniroma1.it

| Fatty Acid Synthase | Yeast | this compound (building block for substrate) | Used to synthesize chromophoric substrates to assay the acetyl transacylase function of the enzyme complex. | sigmaaldrich.com |

Therapeutic Research Avenues and Mechanistic Underpinnings

While clinical applications for this compound are not established, its chemical properties and the biological activity of its derivatives have opened several avenues for therapeutic research, particularly centered on its antioxidant potential.

Attenuation of Pathophysiological Processes

The thiol group in this compound is the basis for its potential role in mitigating pathophysiological processes driven by oxidative stress. ontosight.aiontosight.ai Thioesters derived from this compound are investigated for their ability to modulate cellular redox states and for potential anti-inflammatory effects. ontosight.ai

The co-drug I-152, which releases cysteamine and N-acetylcysteine, provides a powerful example of this therapeutic rationale. mdpi.com It was designed as a pro-glutathione (GSH) agent to boost the levels of this critical intracellular antioxidant. researchgate.netmdpi.com Mechanistic studies in RAW 264.7 macrophage cells revealed that I-152 activates the NRF2 signaling pathway, a master regulator of the antioxidant response. nih.govmdpi.com This activation leads to the expression of enzymes involved in GSH synthesis, thereby enhancing the cell's capacity to handle oxidative stress. nih.govmdpi.com

Direct evidence for the protective effects of an this compound derivative comes from studies using a disulfide analog as a persulfide donor. This compound successfully protected cultured cardiomyocytes and HeLa cells from oxidative stress-induced cell death, indicating that this compound-based molecules can effectively attenuate oxidative damage at the cellular level. nih.gov

Table 4: Research on this compound Derivatives in Mitigating Pathophysiological Processes

Derivative/Compound Biological Process Investigated Mechanism/Key Finding Model System Reference(s)
I-152 (Co-drug) Glutathione (GSH) metabolism / Antioxidant response Boosts intracellular GSH levels; activates the KEAP1/NRF2 antioxidant pathway. RAW 264.7 cells; C57BL/6 mice mdpi.comnih.govmdpi.com
This compound disulfide analog Oxidative stress Acts as a persulfide donor to provide cytoprotection against H₂O₂. H9c2 cardiomyocytes; HeLa cells nih.gov

| S-Crotonyl-N-acetylcysteamine | Oxidative stress | Investigated for potential protective effects against oxidative damage. | (Theoretical/Investigational) | ontosight.ai |

Neurodegenerative and Neurological Disorder Research

The potential application of this compound and its derivatives in neurodegenerative disorders is an emerging area of research, largely driven by the central role of oxidative stress and impaired glutathione metabolism in diseases like Parkinson's and Huntington's disease. google.comnih.gov

While most research in this area has focused on N-acetylcysteine (NAC), derivatives of this compound are being explored for their potential neuroprotective effects. ontosight.aiontosight.ai For example, S-Crotonyl-N-acetylcysteamine is being investigated for its potential use in treating conditions associated with impaired redox balance, such as neurodegenerative diseases. ontosight.ai

Patents have been filed that cover the use of mixed disulfides containing this compound for the potential treatment of neurodegenerative conditions including Alzheimer's, Parkinson's, and Huntington's disease. google.com The co-drug I-152 is also relevant in this context, as its ability to boost brain levels of GSH precursors makes it a candidate for mitigating the neuro-inflammation and oxidative damage characteristic of these disorders. mdpi.comresearchgate.net The detection of its metabolites in the brains of mice supports its potential for central nervous system applications. mdpi.com

These research avenues are based on the mechanistic hypothesis that delivering thiol compounds like this compound to the brain could help restore redox balance and protect neurons from degeneration.

Table 5: this compound Derivatives in Neurodegenerative Disease Research

Derivative/Compound Associated Disorder(s) Rationale / Mechanistic Underpinning Status Reference(s)
Mixed Disulfides of this compound Parkinson's Disease, Huntington's Disease, Alzheimer's Disease Proposed for therapeutic use based on preclinical evidence. Investigational (Patent) google.com
I-152 (Co-drug) Neurodegenerative diseases (general) Boosts levels of glutathione (GSH) precursors (NAC, cysteamine); metabolites detected in the brain. Preclinical mdpi.comresearchgate.net

| S-Crotonyl-N-acetylcysteamine | Neurodegenerative diseases (general) | Potential to mitigate oxidative stress and pathologies with impaired redox balance. | Investigational | ontosight.ai |


Cancer Research and Anti-Tumor Modalities

This compound (NAC) is under investigation for its potential role in cancer research and as an adjunct to anti-tumor therapies. Its mechanisms are multifaceted, primarily revolving around its antioxidant properties and its influence on cellular redox states.

Research indicates that the role of reactive oxygen species (ROS) in cancer is paradoxical; at low levels, they can promote tumor growth, while at higher levels, they can be cytotoxic to cancer cells. nih.gov NAC, as an antioxidant, can modulate these levels. nih.gov For instance, in some preclinical models, NAC has been shown to sensitize pancreatic cancer cells to gemcitabine. nih.gov Conversely, in a mouse model of lung cancer, NAC treatment was observed to enhance metastasis. nih.gov

Studies have explored the use of NAC to mitigate the toxic effects of chemotherapy. For example, it has been investigated for its ability to reduce ROS in the tumor microenvironment, which was suggested to have potential benefits in triple-negative breast cancer. nih.gov In colon cancer cells, the compound dimethyl fumarate (B1241708) (DMF) induces necroptosis by depleting glutathione (GSH) and increasing ROS; NAC can inhibit this ROS formation by boosting GSH levels. nih.gov

Recent studies on non-small cell lung cancer (NSCLC) have shown that the natural product Halofuginone (HF) inhibits cancer cell proliferation by inducing oxidative stress. nih.gov The addition of this compound was found to inhibit the HF-induced increase in ROS levels, thereby affecting autophagy and apoptosis in these cancer cells. nih.gov

Furthermore, this compound has been identified as a potential inhibitor of the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT), which is crucial for the production of acetyl-CoA in the mitochondria of tumor cells. researchopenworld.comoatext.com By inhibiting SCOT, this compound could potentially deprive tumor cells of a vital energy source. researchopenworld.comoatext.com

The table below summarizes key research findings on this compound in cancer research:

Research AreaCell/Model TypeKey FindingsReference
Pancreatic CancerPancreatic cancer cellsNAC sensitizes cells to gemcitabine. nih.gov
Lung CancerMouse modelNAC treatment enhanced metastasis. nih.gov
Triple-Negative Breast CancerPreclinical studiesPotential benefits by mitigating ROS in the tumor microenvironment. nih.gov
Colon CancerColon cancer cellsNAC inhibits DMF-induced ROS by enhancing GSH levels. nih.gov
Non-Small Cell Lung CancerLung adenocarcinoma cells (HCC827 and H1975)This compound inhibits Halofuginone-induced ROS increase. nih.gov
General Tumor MetabolismTheoretical/BiochemicalIdentified as a potential inhibitor of the SCOT enzyme. researchopenworld.comoatext.com

Immunomodulatory Research

This compound (NAC) has demonstrated immunomodulatory properties in various research settings. Its ability to influence the immune response is largely attributed to its antioxidant capacity and its role as a precursor to glutathione (GSH), a critical molecule in cellular redox balance.

Studies have shown that NAC can modulate the function of immune cells. For example, it can facilitate the chemotaxis of leukocytes and decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-8. researchgate.net It also inhibits the expression of vascular cell adhesion molecule 1 (VCAM-1), which is involved in the recruitment of T-cells and persistent inflammation. researchgate.net

In the context of retroviral infections, a conjugate molecule of NAC and S-acetyl-cysteamine, known as I-152, was found to shift the immune response towards cellular immunity by influencing the secretion of Th1/Th2 cytokines in mice infected with the LP-BM5 retroviral complex. cnr.it This treatment was also shown to limit hypergammaglobulinemia by affecting IgG folding and secretion, as well as the maturation of plasma cells. cnr.it

Furthermore, research on stem cells from the apical papilla (SCAP), which are important in regenerative endodontic procedures, has shown that pretreatment with NAC makes these cells more resistant to immune cell-mediated apoptosis. nih.gov SCAP pretreated with NAC induced lower levels of proinflammatory cytokines, suggesting they have a higher chance of survival in the presence of an activated immune system. nih.gov

The table below summarizes key research findings on the immunomodulatory effects of this compound:

Research AreaModel SystemKey FindingsReference
General InflammationIn vitro/In vivo (rodents)Reduces levels of inflammatory cytokines (TNF-alpha, IL-8, IL-1 beta, IL-6, IL-10) and inhibits VCAM-1 expression. researchgate.netresearchgate.net researchgate.net
Retroviral InfectionLP-BM5 infected miceA conjugate of NAC (I-152) shifts the immune response towards Th1, influences cytokine secretion, and impairs plasma cell maturation. cnr.itnih.gov cnr.it
Regenerative EndodonticsHuman Stem Cells of the Apical Papilla (SCAP) co-cultured with peripheral blood mononuclear cellsNAC pretreatment reduces immune cell-mediated cytotoxicity and lowers proinflammatory cytokine levels. nih.gov nih.gov
TuberculosisBlood cultures from tuberculosis patientsNAC treatment improved control of intracellular M. tuberculosis infection and decreased levels of IL-10, IL-6, TNF-alpha, and IL-1. researchgate.net

Antiviral Research Strategies

This compound and its derivatives are being investigated for their potential antiviral properties, primarily linked to their ability to replenish intracellular glutathione (GSH) and modulate the cellular redox environment, which can be crucial for viral replication.

Research has explored the use of this compound-related compounds against various viruses. For instance, a series of N-(N-acetyl-l-cysteinyl)-S-acetylcysteamine analogues were synthesized and evaluated for their anti-HIV activities in human macrophages. acs.org These studies aimed to understand the structure-activity relationship for both pro-GSH and antiviral properties. acs.org

A conjugate of N-acetylcysteine (NAC) and S-acetyl-cysteamine, designated I-152, has been shown to possess antiviral activity. nih.govresearchgate.net In mice infected with the LP-BM5 retroviral complex, which causes murine AIDS, administration of I-152 was effective in counteracting the virus-induced depletion of GSH and exerted antiviral functions. nih.gov

The rationale behind this antiviral strategy is that many viruses, upon infection, induce oxidative stress in the host cell, creating an environment that is favorable for their replication. By bolstering the cell's antioxidant defenses through compounds like this compound, it may be possible to interfere with the viral life cycle.

Additionally, 3-decynoyl-N-acetyl cysteamine has been identified as a substrate-mimicking inhibitor of FabA, an enzyme in bacterial fatty acid synthesis that has also been explored as a potential target in antiviral research due to the importance of lipid metabolism in viral replication. mdpi.com

The table below summarizes key research findings on the antiviral applications of this compound:

Research AreaVirus/ModelKey FindingsReference
HIVHuman MacrophagesN-(N-acetyl-l-cysteinyl)-S-acetylcysteamine analogues investigated for anti-HIV and pro-GSH properties. acs.org
Retrovirus (LP-BM5)C57BL/6 miceA conjugate of NAC (I-152) counteracted virus-induced GSH depletion and showed antiviral effects. nih.gov
General Antiviral StrategyBiochemical3-decynoyl-N-acetyl cysteamine acts as a substrate-mimicking inhibitor of FabA, an enzyme relevant to lipid metabolism. mdpi.com

Investigation as a Radioprotective Agent

This compound and its parent compound, N-acetylcysteine (NAC), have been investigated for their potential to protect cells from the damaging effects of ionizing radiation. The primary mechanism underlying this potential radioprotective effect is the scavenging of free radicals generated by radiation, thus reducing DNA damage.

Preclinical research has shown that NAC can protect human peripheral blood mononuclear cells (PBMCs) from DNA damage caused by ionizing radiation. auntminnie.com In one study, cells treated with NAC exhibited a significant reduction in double-strand DNA breaks compared to untreated cells following exposure to radiation. auntminnie.com This protective effect was observed in cells from both healthy donors and patients with Li-Fraumeni syndrome, a condition that increases cancer risk due to a mutation affecting DNA repair. auntminnie.com

Further studies in a mouse model also demonstrated the radioprotective effects of NAC. auntminnie.com When administered to mice prior to irradiation, NAC significantly reduced the number of DNA double-strand breaks in their PBMCs. auntminnie.com

However, not all studies have yielded positive results. One in vitro study using human whole blood found that NAC did not offer a radioprotective effect against X-ray-induced DNA damage in isolated lymphocytes. nih.gov In fact, incubation with NAC itself was associated with a slightly increased level of DNA damage in that particular experimental setup. nih.gov

Research has also been conducted on dipeptide derivatives of cysteamine and cystamine, including N-(dipeptidyl)-S-acetylcysteamine, as potential radioprotector agents. nih.gov These studies, conducted in mice, aimed to evaluate their toxicity and radioprotective activity, measured as a dose reduction factor (DRF). nih.gov

The table below summarizes key research findings on this compound and related compounds as radioprotective agents:

CompoundModel SystemKey FindingsReference
N-acetylcysteine (NAC)Human PBMCs and Mouse ModelSignificantly reduced radiation-induced double-strand DNA breaks. auntminnie.com
N-acetylcysteine (NAC)Human Lymphocytes (in vitro)No radioprotective effect observed; slight increase in DNA damage with NAC alone. nih.gov
N-(dipeptidyl)-S-acetylcysteamine derivativesMice (in vivo)Evaluated for toxicity and radioprotective activity (Dose Reduction Factor). nih.gov

Role in Enhancing Cellular Resilience

This compound, primarily through its precursor N-acetylcysteine (NAC), is being investigated for its ability to enhance cellular resilience against various stressors. This is largely attributed to its role in replenishing intracellular glutathione (GSH), a major antioxidant, and its direct free radical scavenging properties.

One area of research is in regenerative medicine. Stem cells of the apical papilla (SCAP), when pretreated with NAC, show increased resistance to apoptosis and have a higher likelihood of surviving in an activated immune environment. nih.gov This suggests that NAC can enhance the resilience of these stem cells, which is crucial for the success of regenerative procedures. nih.gov

NAC has also been shown to increase the adhesion properties of epithelial cells in culture. nih.gov This effect is associated with modifications in the assembly of cytoskeletal elements, such as the microfilament system. nih.gov Enhanced cell adhesion can be a critical factor in the biocompatibility of medical devices and in various cellular processes like differentiation and proliferation. nih.gov The underlying mechanism is thought to be related to the maintenance of the intracellular oxidative balance, particularly of thiol groups. nih.gov

The table below summarizes key research findings on the role of this compound in enhancing cellular resilience:

Research AreaCell Type/ModelKey FindingsReference
Regenerative EndodonticsStem Cells of the Apical Papilla (SCAP)NAC pretreatment increases resistance to apoptosis and enhances survival in an immune environment. nih.gov
Cell Adhesion and BiocompatibilityEpithelial cells in cultureNAC increases cell adhesion properties by modifying the cytoskeletal assembly. nih.gov

Advanced Drug Delivery System Research Incorporating this compound

Thiol-Disulfide Exchange Mechanisms for Controlled Release

This compound is being explored in the design of advanced drug delivery systems that utilize thiol-disulfide exchange reactions for controlled release. This strategy leverages the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular environment of certain tissues, such as tumors.

The core principle involves incorporating disulfide bonds into a drug delivery vehicle, such as a polymer or nanocarrier. dovepress.com These disulfide bonds are stable in the bloodstream where GSH levels are low. However, upon reaching the target site, like a tumor with high intracellular GSH levels, the disulfide bonds are cleaved through a thiol-disulfide exchange reaction. dovepress.com This cleavage triggers the release of the encapsulated or conjugated drug.

This compound can be incorporated into these systems in several ways. It can be part of a mixed disulfide, for example, an this compound mixed disulfide formed by reacting it with another thiol. google.comgoogle.com These mixed disulfides can act as precursors that release cysteamine or this compound itself upon disulfide bond reduction. google.com

Research has demonstrated the feasibility of creating such systems. For instance, experiments have shown that this compound can undergo thiol-disulfide exchange with other disulfide-containing molecules in aqueous solutions. nih.gov This fundamental chemistry underpins its use in more complex drug delivery constructs. These systems can be designed to be dual-responsive, for example, by combining the redox-sensitivity of the disulfide bond with pH-sensitivity to further enhance the specificity of drug release in the tumor microenvironment. dovepress.com

The table below summarizes the principles of using this compound in thiol-disulfide exchange-based drug delivery:

System Component/PrincipleMechanismApplicationReference
Disulfide Bonds in CarrierCleavage by high intracellular GSH levels at the target site.Controlled drug release in tumors. dovepress.com
This compound Mixed DisulfidesFormed by reacting this compound with other thiols; act as precursors.Controlled release of cysteamine or this compound. google.comgoogle.com
Thiol-Disulfide Exchange ReactionDynamic exchange between thiols and disulfides.Fundamental reaction enabling the release mechanism. nih.gov
Dual-Responsive SystemsCombination of redox (disulfide) and pH sensitivity.Enhanced targeting and accelerated drug release. dovepress.com

This compound-Containing Nanocarriers

This compound (NAC) has been investigated for its role in the development of nanocarriers, which are nanoscale vehicles designed for applications such as targeted drug delivery. frontiersin.orgnih.gov The incorporation of this compound into these systems often leverages its chemical properties, particularly the thiol group, to functionalize and enhance the nanocarriers.

One area of research involves the functionalization of polymers with this compound to form nanostructures. For instance, studies have reported the functionalization of polyglutamate (PGl) with this compound (nACA) as part of engineering biomimetic systems. ufsc.br The resulting materials can be used to create nanoparticles. These nanocarriers can be designed to be responsive to specific biological environments. Nanoparticles formulated from polymers like poly(lactic-co-glycolic acid) (PLGA), often in hybrid forms with lipids like lecithin, serve as a core for encapsulating active agents. nih.gov While much of the literature focuses on the related N-acetylcysteine, the principles of using its thiol group for creating hybrid nanoparticles are applicable. For example, hybrid PLGA-lecithin nanoparticles have been developed to enhance the controlled release of therapeutic agents. nih.gov These nanoparticles typically feature a hydrophobic polymer core and a lipid monolayer coat, synthesized through methods like nanoprecipitation combined with self-assembly. nih.gov

The characteristics of such nanocarriers are critical for their function. Key parameters that are routinely characterized include particle size, surface charge (zeta potential), and morphology. These factors influence the stability of the nanoparticles in biological fluids and their interaction with cells. frontiersin.orgnih.gov

Table 1: Characteristics of Representative Nanoparticles for Drug Delivery This table is illustrative and based on findings for similar thiol-containing nanocarriers.

Parameter Typical Value/Description Significance in Delivery Research Reference
Hydrodynamic Diameter 80 - 200 nm Influences circulation time and cellular uptake. nih.govrsc.org
Surface Charge (Zeta Potential) Negative (e.g., -33 mV) Affects nanoparticle stability and interaction with cell membranes. nih.gov
Morphology Spherical, individual particles Ensures uniform properties and predictable behavior. nih.gov
Encapsulation Efficiency 60 - 70% Measures the percentage of active agent successfully loaded into the nanocarrier. nih.gov

Redox-Responsive Delivery Systems

Redox-responsive delivery systems are a class of "smart" nanocarriers designed to release their payload in response to specific redox gradients found in the body. nih.govmdpi.com These systems are particularly investigated for targeting tissues with altered redox environments, such as tumors, which often have significantly higher concentrations of reducing agents like glutathione (GSH) compared to normal tissues. mdpi.comresearchgate.net The thiol group of this compound makes it a relevant component for designing such systems, typically by forming disulfide bonds that can be cleaved in a reducing environment.

The core mechanism of these systems relies on the incorporation of redox-sensitive linkages, most commonly disulfide bonds (-S-S-), into the nanocarrier's structure. mdpi.comresearchgate.net These bonds are stable in the bloodstream and normal tissues but are readily broken down in the presence of high GSH levels inside target cells. rsc.org This cleavage triggers the disassembly of the nanocarrier and the subsequent release of the encapsulated agent.

Research in this area includes the development of various nanoplatforms:

Polymeric Micelles: These are self-assembling structures formed from amphiphilic block copolymers. Disulfide linkages can be placed at the core-shell interface or within the polymer backbone. mdpi.com

Nanogels: Cross-linked polymer networks that can be made redox-sensitive by using cross-linkers containing disulfide bonds. mdpi.com

Liposomes: Vesicles where disulfide-containing lipids or polymers can be integrated into the lipid bilayer. nih.gov

Cysteine-based polymers, which share the key thiol functional group with this compound, have been used to construct redox-sensitive nanoparticles for delivering hydrophobic small-molecule agents. rsc.org These nanoparticles demonstrate rapid, redox-responsive drug release in simulated tumor environments. rsc.org The disulfide bond is the most frequently used chemical entity for this purpose, though other chemistries like diselenide bonds are also explored. mdpi.com

Table 2: Principles of Redox-Responsive Systems Using Thiol Chemistry

Component/Principle Description Role in Delivery Reference
Redox-Sensitive Linkage Typically a disulfide (-S-S-) bond. Remains stable in low-redox environments (blood) but cleaves in high-redox environments (intracellular). mdpi.comresearchgate.net
Stimulus High concentration of glutathione (GSH) in target cells (e.g., tumor cells). Acts as the trigger for cleaving the disulfide bond and initiating payload release. rsc.orgmdpi.com
Nanocarrier Disassembly The cleavage of the sensitive linkage leads to the breakdown of the nanoparticle structure. Facilitates the rapid and localized release of the encapsulated agent. rsc.org
Payload Release The active agent is freed from the carrier upon its disassembly. Enhances therapeutic efficacy at the target site while minimizing systemic exposure. mdpi.com

Polymeric and Biomimetic Systems in Delivery Research

The use of this compound extends to the broader fields of polymeric and biomimetic systems for research into biological processes and delivery mechanisms. Polymeric carriers offer versatility, as their physicochemical properties like composition and molecular weight can be tailored for specific applications. nih.gov Biomimetic systems aim to imitate natural biological molecules or processes to enhance function and biocompatibility. nih.govmdpi.com

In polymeric research, this compound can be incorporated into polymer backbones or used to functionalize existing polymers. ufsc.br Cationic polymers are often used to create polyplexes, which are complexes formed by electrostatic interactions with negatively charged nucleic acids. nih.gov The inclusion of moieties like the thiol group from this compound can introduce new functionalities, such as mucoadhesion or redox sensitivity.

A significant investigative application of this compound is in the creation of biomimetic thioesters. This compound (SNAC) thioesters are effective mimics of the natural attachment of substrates to enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). mdpi.com These massive enzyme complexes are responsible for producing many important natural products. mdpi.com Studying their mechanisms is challenging, but SNAC thioesters provide simplified substrate surrogates that allow researchers to probe enzyme function and biosynthesis pathways. mdpi.comdntb.gov.ua For example, methods have been developed for the rapid synthesis of specific SNAC thioesters to be used as probes for studying enzymatic domains within these megasynthase enzymes. mdpi.com

Furthermore, coating nanoparticles with a complete cell membrane is a biomimetic strategy that can prolong circulation and be used for specific cell targeting. nih.gov While not directly involving this compound itself, this highlights the trend toward biomimicry in which functional molecules like this compound can play a key role in surface functionalization.

Biosensor Development and Diagnostic Probes

This compound has been utilized in the development of highly specific biosensors and diagnostic probes. researchgate.netresearchgate.net A biosensor is an analytical device that converts a biological response into a measurable signal, with applications in medical diagnostics, environmental monitoring, and food safety. mdpi.comiijls.com

A notable application of this compound is in the construction of electrochemical biosensors for detecting biomarkers associated with neurodegenerative diseases, such as Alzheimer's disease. researchgate.netresearchgate.net One such biosensor uses a self-assembled monolayer (SAM) composed of this compound and a thiol derivative of pentetic acid complexed with copper (II) ions (NAC/DPTA–Cu(II)) on a gold electrode surface. researchgate.netresearchgate.net

The principle of this biosensor is as follows:

Immobilization: A stable, mixed monolayer of this compound and the DPTA-Cu(II) complex is formed on a gold surface. This layer acts as the foundation for attaching the biorecognition molecules. researchgate.net

Biorecognition: Specific biological molecules, such as the His-tagged domains of the Receptor for Advanced Glycation End Products (RAGE), are immobilized onto the SAM. These RAGE domains are used to specifically capture target biomarkers like the S100B protein or amyloid-beta peptides. researchgate.netresearchgate.net

Transduction: The binding of the target biomarker to the immobilized receptor causes a change in the electrochemical properties of the Cu(II) ions in the SAM. This change, typically a decrease in the Cu(II) redox current, is measured using techniques like cyclic voltammetry. researchgate.net

Detection: The measured change in the electrical signal is proportional to the concentration of the biomarker in the sample, allowing for sensitive and quantitative detection. researchgate.netresearchgate.net

These biosensors offer the potential for early diagnosis and are valued for their high sensitivity, with detection limits often in the picomolar (pM) range, making them suitable for analyzing physiological samples. researchgate.net The development of such diagnostic probes represents a shift towards portable, real-time analysis for critical diseases. iijls.com

Table 3: Components of an this compound-Based Electrochemical Biosensor

Component Material/Molecule Function Reference
Electrode Gold (Au) Provides a conductive surface for the self-assembled monolayer. researchgate.netresearchgate.net
Self-Assembled Monolayer (SAM) This compound & DPTA-Cu(II) Forms a stable, mixed layer for immobilizing the bioreceptor and providing a redox signal. researchgate.netresearchgate.net
Biorecognition Element His-tagged RAGE domains Specifically binds to the target analyte (e.g., S100B protein, Amyloid-beta). researchgate.netresearchgate.net
Transducer Cu(II) redox center Converts the biological binding event into a measurable change in electrical current. researchgate.net
Analyte S100B protein, Amyloid-beta Biomarker for neurodegenerative disease; its binding is quantified. researchgate.netresearchgate.net

Advanced Methodologies in N Acetylcysteamine Research

Synthetic Strategies for N-Acetylcysteamine and its Thioester Analogues

The synthesis of this compound and its derivatives is fundamental for their application in biochemical and biomedical research. These synthetic approaches are designed to be efficient and to allow for the introduction of diverse functional groups.

The direct synthesis of this compound is a well-established process. A common laboratory-scale method involves the acetylation of cysteamine (B1669678). One reported method describes the reaction of cysteamine hydrochloride with acetic anhydride (B1165640) in the presence of bases like sodium bicarbonate and potassium hydroxide (B78521) in an aqueous solution. This straightforward approach provides this compound in good yield after acidification and extraction. mdpi.com Another effective method for high-yield synthesis involves the use of N-acylbenzotriazole as an acylating agent to form a peptide bond with L-cysteine, followed by purification steps. acs.org

The synthesis of this compound thioester derivatives is of particular importance as these compounds serve as crucial tools in studying various enzymatic systems. A general and widely used method for forming the thioester bond is through the reaction of a carboxylic acid with this compound in the presence of a coupling agent. The Steglich esterification, for example, utilizes N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). sigmaaldrich.com This method is versatile and allows for the synthesis of a wide array of acyl-SNAC thioesters. nih.gov

Reagents for this compound Synthesis
Cysteamine hydrochloride
Acetic anhydride
Sodium bicarbonate
Potassium hydroxide
N-acylbenzotriazole
L-cysteine
Common Coupling Agents for Thioester Synthesis
N,N'-Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)
1,1'-Carbonyldiimidazole (CDI)

This compound (SNAC) thioesters are widely used as biomimetic surrogates for acyl-carrier protein (ACP) or coenzyme A (CoA) linked substrates in studies of enzymes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). sigmaaldrich.com The SNAC moiety effectively mimics the phosphopantetheine arm that attaches the growing substrate to the enzyme complex. sigmaaldrich.com

The synthesis of these biomimetic thioesters often requires multi-step procedures to construct complex acyl chains before their attachment to this compound. For instance, the synthesis of thioesters for studying ketoreductase (KR) domains has been described, involving fragment coupling using techniques like olefin cross-metathesis (OCM). mdpi.commdpi.com However, the synthesis of these molecules can be limited by the sensitivity of the thioester group to certain reaction conditions. sigmaaldrich.com

To overcome these limitations, new synthetic methods are continuously being developed. A notable advancement is the use of a one-pot hydroboration and Suzuki-Miyaura reaction sequence for the rapid preparation of functionalized this compound thioesters. sigmaaldrich.com This method has been successfully applied to the synthesis of complex polyketide-SNAC thioesters, demonstrating its versatility and ability to suppress potential side reactions. sigmaaldrich.com This represents the first report of a transition-metal-catalyzed cross-coupling reaction in the presence of a SNAC thioester, significantly expanding the chemical space for creating diverse biomimetic probes. sigmaaldrich.com

The stereochemistry of substrates is often critical for their interaction with enzymes. Consequently, the stereoselective synthesis of chiral this compound thioester analogues is a key area of research. While this compound itself is not chiral, its derivatization with complex, chiral acyl groups necessitates precise control over the stereochemistry of the final molecule.

An example of such a stereoselective synthesis is the enantioselective total synthesis of the this compound thioester of seco-proansamitocin, a key intermediate in the biosynthesis of the antitumor agent ansamitocin. sigmaaldrich.com This complex synthesis utilized methods such as the Nagao acetate (B1210297) aldol (B89426) reaction to control the stereochemistry of the acyl portion of the molecule before its coupling to this compound. sigmaaldrich.com

Analytical and Characterization Techniques

The accurate analysis and characterization of this compound and its derivatives are essential for their use in research. A variety of chromatographic and spectroscopic methods are employed for this purpose.

High-performance liquid chromatography (HPLC) and reversed-phase HPLC (RP-HPLC) are powerful techniques for the separation, quantification, and analysis of this compound and its related compounds. nih.gov These methods are widely used for purity assessment of synthetic products and for quantifying these compounds in various biological and pharmaceutical samples. nih.gov

Several RP-HPLC methods have been developed for the determination of N-acetylcysteine, a closely related compound, which can be adapted for this compound analysis. These methods typically use a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector at a specific wavelength. For instance, a stability-indicating RP-HPLC method for N-acetylcysteine and its oxidized dimer, N,N'-diacetyl-L-cystine, utilized a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) and UV detection at 212 nm.

The stability of thiol-containing compounds like this compound in solution can be a challenge during analysis due to oxidation. researchgate.net Therefore, sample preparation often includes the use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and controlling the pH to minimize oxidation. researchgate.net

RP-HPLC Method Parameters for N-acetylcysteine Analysis
Column C18 (e.g., YMC-Pack Pro C18)
Mobile Phase Acetonitrile and water (4:96 v/v) with 0.1% TFA
Flow Rate 1.0 ml/min
Detection UV at 212 nm
Column Temperature 25 °C

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound and its derivatives in biosynthesis research.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of synthesized this compound and its thioester analogues. acs.org The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry. sigmaaldrich.com For example, in the ¹H NMR spectrum of this compound, characteristic signals for the acetyl methyl group, the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms, and the amide and thiol protons can be observed. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are also employed for unambiguous signal assignment, especially for more complex derivatives. sigmaaldrich.com

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to determine the precise mass of the synthesized compounds, which confirms their elemental composition. sigmaaldrich.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) and LC-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of this compound and its metabolites in complex biological matrices. These methods offer high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. In biosynthetic studies, MS is used to track the incorporation of labeled precursors into natural products and to identify novel metabolites.

Electrochemical Biosensor Development

The unique electrochemical properties of this compound, particularly the reactivity of its thiol group, have been harnessed in the development of sophisticated electrochemical biosensors. These sensors are designed for the sensitive and selective detection of various biomolecules, leveraging this compound's ability to form stable self-assembled monolayers (SAMs) on noble metal surfaces, such as gold electrodes.

One notable application involves the creation of a biosensor for the determination of the S100B protein, a biomarker associated with traumatic brain injury and certain cancers. researchgate.net In this design, a mixed self-assembled monolayer is formed on a gold electrode, composed of this compound and a thiol derivative of pentetic acid complexed with copper (II) ions. researchgate.net The this compound component of the SAM plays a crucial role in creating a stable and biocompatible surface, which facilitates the subsequent immobilization of analytically active molecules, in this case, His-tagged domains of the Receptor for Advanced Glycation End products (RAGE). researchgate.net The interaction between the immobilized RAGE domains and the target S100B protein can then be detected electrochemically, often through techniques like electrochemical impedance spectroscopy (EIS), which measures changes in the charge-transfer resistance at the electrode surface upon binding of the analyte. researchgate.net

Another approach in electrochemical sensor development focuses on the direct detection of this compound itself. A voltammetric sensor has been developed using a carbon paste electrode modified with tin(II) selenide (B1212193) nanosheets and ionic liquids. chemmethod.com This modified electrode exhibits significantly enhanced current responses for the oxidation of this compound compared to an unmodified electrode. chemmethod.com The large specific surface area and high conductivity of the nanomaterial-modified electrode facilitate the electrochemical reaction, allowing for sensitive and selective quantification of this compound. chemmethod.com

The performance of such a sensor for this compound detection is summarized in the table below:

ParameterValueReference
Linear Range0.05 - 480.0 µM chemmethod.com
Limit of Detection (LOD)0.02 µM chemmethod.com
Limit of Quantification (LOQ)0.05 µM chemmethod.com
Sensitivity0.0898 µA/µM chemmethod.com

These examples underscore the versatility of this compound in the design of electrochemical biosensors, serving both as a component of the sensor architecture for detecting other molecules and as the target analyte for direct quantification.

Fluorescence-Based Assays for Molecular Interactions

Fluorescence-based assays are powerful tools for studying the intricate molecular interactions of compounds like this compound in biological systems. These assays, known for their high sensitivity and adaptability, can provide quantitative data on binding affinities, kinetics, and the influence of other molecules on these interactions. Two prominent techniques in this domain are Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).

Fluorescence Polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. nih.gov A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. nih.gov When this tracer binds to a larger molecule, its tumbling slows significantly, leading to an increase in the polarization of the emitted light. nih.gov This principle can be applied to study the interaction of this compound with its protein targets. For instance, a fluorescent derivative of this compound could be synthesized and used as a tracer to investigate its binding to a specific protein. In a competitive binding assay format, unlabeled this compound or other potential binding partners could be introduced to displace the fluorescent tracer, leading to a decrease in fluorescence polarization. This would allow for the screening of compounds that interact with the same binding site.

Förster Resonance Energy Transfer (FRET) is another powerful technique for probing molecular proximity. nih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, typically occurring over distances of 1-10 nanometers. researchgate.net To study the interaction of this compound with a protein using FRET, the protein of interest could be labeled with a donor fluorophore, and a binding partner (or a competitive ligand) could be labeled with an acceptor fluorophore. If this compound binding induces a conformational change that brings the donor and acceptor closer together or separates them, a change in the FRET signal would be observed. Alternatively, a protein involved in redox signaling could be engineered with FRET pairs at specific locations to act as a sensor for the redox activity of compounds like this compound.

The following table outlines the key principles of these fluorescence-based assays and their potential application in this compound research:

Assay TechniquePrinciplePotential Application for this compound Research
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.- Quantifying the binding affinity of this compound to target proteins. - High-throughput screening for inhibitors of this compound-protein interactions.
Förster Resonance Energy Transfer (FRET) Measures the distance-dependent transfer of energy between a donor and an acceptor fluorophore.- Detecting this compound-induced conformational changes in proteins. - Monitoring the interaction of this compound with protein complexes in real-time.

While direct, published examples of these specific assays for this compound's molecular interactions are not abundant, the established principles of FP and FRET provide a clear framework for how such studies could be designed and executed to elucidate its biological functions.

Isotopic Labeling Techniques for Metabolic Tracking

Isotopic labeling, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a cornerstone for tracing the metabolic fate of molecules within complex biological systems. nih.govnih.gov This methodology allows researchers to follow the journey of a compound, such as this compound, as it is absorbed, distributed, metabolized, and excreted. By replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), the labeled compound can be distinguished from its endogenous, unlabeled counterparts. nih.gov

In the context of this compound research, stable isotope-labeled versions of the compound can be synthesized and introduced into cell cultures or animal models. For instance, [¹³C₂]-N-Acetylcysteamine, where the two carbons of the acetyl group are replaced with ¹³C, could be used. Following administration, samples (e.g., cell lysates, plasma, urine) can be collected over time and analyzed by mass spectrometry. The mass spectrometer can differentiate between the native this compound and the ¹³C-labeled version due to the mass difference. Furthermore, any metabolites derived from the labeled this compound will also carry the isotopic label, allowing for their identification and quantification. This approach can reveal the pathways through which this compound is metabolized, including processes like deacetylation to form cysteamine, oxidation of the thiol group, and conjugation with other molecules.

Another powerful approach is to use labeled precursors to track the endogenous synthesis and incorporation of this compound's components. For example, cells could be cultured in a medium containing [U-¹³C]-glucose. mdpi.com Through various metabolic pathways, the ¹³C atoms from glucose can be incorporated into acetyl-CoA, the precursor for the acetyl group of this compound. By analyzing the isotopic enrichment in this compound and its downstream metabolites, researchers can quantify the contribution of glucose to its synthesis and turnover. Similarly, using ¹⁵N-labeled amino acids could trace the origin of the nitrogen atom in the cysteamine moiety.

The data obtained from such experiments can be used to build metabolic flux models, providing a quantitative understanding of the rates of different metabolic reactions involving this compound. The table below illustrates how different isotopic labeling strategies can be applied to study this compound metabolism.

Labeling StrategyLabeled CompoundAnalytical TechniqueInformation Gained
Direct Labeling [¹³C₂]-N-AcetylcysteamineMass SpectrometryIdentification and quantification of this compound metabolites.
Precursor Labeling [U-¹³C]-GlucoseMass Spectrometry, NMRQuantifying the de novo synthesis of the acetyl group of this compound.
Precursor Labeling [¹⁵N]-CysteineMass SpectrometryTracing the origin and incorporation of the cysteamine moiety.

These isotopic labeling techniques are indispensable for moving beyond static measurements of concentration and gaining a dynamic understanding of this compound's role in cellular metabolism.

Computational and Bioinformatics Approaches in Redox Biology

Computational and bioinformatics methodologies are increasingly vital for unraveling the complex roles of redox-active molecules like this compound. These approaches provide insights into reaction mechanisms, electronic properties, and structure-activity relationships that are often difficult to obtain through experimental methods alone.

Quantum mechanical (QM) calculations, particularly those based on density functional theory (DFT), are powerful tools for investigating the antioxidant mechanisms of thiol-containing compounds. nih.gov For the closely related molecule N-acetylcysteine, theoretical studies have been conducted to elucidate its scavenging action against reactive oxygen species such as the hydroxyl radical (•OH). nih.gov These computational models can calculate the geometries of reactants, transition states, and products for various reaction pathways, such as hydrogen atom transfer from the sulfhydryl group or radical addition to other parts of the molecule. semanticscholar.org By determining the activation energies and reaction rate constants for these different pathways, researchers can predict the most favorable mechanism of radical scavenging. nih.govsemanticscholar.org Such calculations have shown that the abstraction of the hydrogen atom from the SH group is the most efficient mechanism for N-acetylcysteine to neutralize the hydroxyl radical, a finding that aligns with experimental observations. nih.gov Similar computational studies on this compound can provide a detailed understanding of its antioxidant potency and specificity.

Key parameters derived from these computational studies that help in evaluating antioxidant capacity are summarized in the table below:

ParameterDescriptionSignificance for this compound
Bond Dissociation Enthalpy (BDE) The enthalpy change required to break a bond homolytically.A lower BDE for the S-H bond indicates easier hydrogen atom donation to a radical.
Ionization Potential (IP) The energy required to remove an electron from a molecule.A lower IP suggests a greater propensity for the molecule to donate an electron to a radical (SET-PT mechanism).
Proton Dissociation Enthalpy (PDE) The enthalpy change for the deprotonation of the radical cation.A lower PDE favors the second step of the SET-PT antioxidant mechanism.
Electron Transfer Enthalpy (ETE) The enthalpy change associated with the transfer of an electron.Indicates the feasibility of the single-electron transfer process.

Bioinformatics approaches also play a crucial role, especially in understanding the interaction of this compound with proteins involved in redox signaling. By analyzing protein databases, it is possible to identify proteins with conserved cysteine residues that might be targets for modification by thiol-containing molecules. Computational docking simulations can then be used to predict the binding modes of this compound to these target proteins. These simulations can help in identifying key amino acid residues involved in the interaction and in estimating the binding affinity. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound within the protein's active site and how its binding might induce conformational changes that alter the protein's function.

Together, these computational and bioinformatics tools provide a powerful framework for generating hypotheses and interpreting experimental data, ultimately leading to a more comprehensive understanding of the role of this compound in redox biology.

Future Directions and Emerging Research Frontiers

Elucidation of Unclear Mechanisms and Broad Biological Effects

Despite decades of clinical use, the complete picture of N-Acetylcysteamine's mechanisms of action remains partially elusive. nih.gov While it is widely recognized as a precursor to the antioxidant glutathione (B108866) (GSH), its therapeutic effects often extend beyond what can be attributed solely to GSH replenishment. nih.govnih.gov The antioxidant properties of NAC are complex, involving direct scavenging of reactive oxygen species (ROS), reduction of disulfide bonds in proteins, and modulation of cellular redox states. nih.govnih.govmdpi.com However, the precise contributions of each of these actions in different pathological contexts are still being investigated.

Recent research has also highlighted a distinct anti-inflammatory activity of NAC that is not merely a secondary effect of its antioxidant capacity. mdpi.com NAC has been shown to modulate key inflammatory pathways, including the suppression of nuclear factor kappa B (NF-κB) and the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.govmdpi.com The interplay between its antioxidant and anti-inflammatory effects is a critical area of ongoing research, with implications for a wide range of inflammatory and oxidative stress-related diseases.

The broad biological effects of NAC are continually expanding, with studies exploring its potential in neurodegenerative diseases, psychiatric disorders, cardiovascular conditions, and infectious diseases. nih.govnih.govnih.govresearchgate.net In neurodegenerative disorders like Alzheimer's and Parkinson's disease, its ability to mitigate oxidative stress and protect neurons from damage is a key focus. mdpi.comnih.govnih.gov The diverse biological activities of NAC suggest a multifaceted mechanism of action that warrants further in-depth investigation to fully harness its therapeutic potential.

Table 1: Investigated Biological Effects of this compound and Postulated Mechanisms

Biological EffectPostulated Mechanism(s)Key Research Findings
Antioxidant Precursor for glutathione (GSH) synthesis; Direct scavenging of reactive oxygen species (ROS); Reduction of disulfide bonds in proteins. nih.govnih.govmdpi.comIncreases intracellular GSH levels; Protects against oxidative stress-induced cell death. nih.govnih.gov
Anti-inflammatory Inhibition of NF-κB pathway; Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govmdpi.comDemonstrates anti-inflammatory effects independent of its antioxidant properties. mdpi.com
Neuroprotection Attenuation of oxidative stress in the brain; Modulation of glutamatergic pathways. mdpi.comnih.govresearchgate.netShows potential in animal models of Parkinson's disease, Alzheimer's disease, and stroke. mdpi.comresearchgate.net
Mucolytic Cleavage of disulfide bonds in mucin glycoproteins. drugbank.comReduces mucus viscosity in respiratory conditions.

Exploration of Novel Therapeutic Targets and Pathways

A significant frontier in this compound research is the identification of novel molecular targets and signaling pathways through which it exerts its effects. Beyond its well-documented influence on the glutathione and NF-κB pathways, emerging evidence suggests that NAC may modulate a variety of other cellular processes.

One area of active investigation is its role in regulating apoptosis, or programmed cell death. NAC has been shown to inhibit apoptosis in various cell types, although the precise mechanisms are still under investigation and may be cell-type specific. This anti-apoptotic effect is particularly relevant in the context of neurodegenerative diseases and ischemia-reperfusion injury.

Furthermore, the influence of NAC on neurotransmitter systems, particularly the glutamatergic system, is a promising area of research for psychiatric and neurological disorders. By modulating glutamate (B1630785) release and uptake, NAC may help to correct the imbalances in glutamatergic signaling that are implicated in conditions such as schizophrenia, bipolar disorder, and obsessive-compulsive disorder.

The potential for NAC to interact with and modulate the activity of various enzymes and transcription factors is another exciting avenue of exploration. For instance, its ability to influence the activity of matrix metalloproteinases (MMPs) may contribute to its therapeutic effects in conditions characterized by tissue remodeling, such as chronic obstructive pulmonary disease (COPD). A deeper understanding of these novel targets and pathways will be crucial for expanding the therapeutic applications of NAC.

Table 2: Potential Novel Therapeutic Targets and Pathways for this compound

Therapeutic Target/PathwayPotential Therapeutic ApplicationRationale/Evidence
Apoptosis Pathways Neurodegenerative diseases, Ischemia-reperfusion injuryInhibition of caspase activity and reduction of apoptotic markers in preclinical models.
Glutamatergic System Schizophrenia, Bipolar disorder, AddictionModulation of glutamate transporter expression and activity.
Matrix Metalloproteinases (MMPs) Chronic Obstructive Pulmonary Disease (COPD)Inhibition of MMP-9 expression and activity, reducing tissue degradation.
Inflammasome Inflammatory diseasesSuppression of NLRP3 inflammasome activation and subsequent IL-1β release.

Development of Next-Generation this compound-Based Therapeutic Agents

While this compound has a favorable safety profile, its clinical utility can be limited by factors such as low bioavailability and a short half-life. mdpi.com This has spurred the development of next-generation NAC-based therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

One promising approach is the development of NAC prodrugs and derivatives. For example, N-acetylcysteine amide (NACA) has been designed to have greater lipophilicity, allowing for better penetration of the blood-brain barrier and enhanced cellular uptake. Preclinical studies have shown that NACA is more effective than NAC in protecting against oxidative stress in the brain, suggesting its potential for treating a range of neurological disorders.

Another strategy involves the conjugation of NAC to other molecules to create novel therapeutic entities. For instance, NAC has been conjugated with polymers to create nanoparticles that can provide sustained release and targeted delivery of the drug. mdpi.com The synthesis of this compound thioesters is also being explored as a way to create biomimetic polyketide surrogates for biosynthetic studies, which could lead to the development of new classes of drugs. mdpi.com These efforts to engineer improved NAC-based therapeutics hold the promise of enhancing its efficacy and expanding its clinical applications.

Advancements in Targeted Drug Delivery Modalities

To overcome the limitations of conventional this compound administration and enhance its therapeutic efficacy, researchers are actively developing advanced drug delivery systems. wikipedia.org The goal of these targeted modalities is to increase the concentration of NAC at the site of action while minimizing systemic exposure and potential side effects. astrazeneca.comnih.gov

Nanoparticle-based delivery systems have emerged as a particularly promising approach. mdpi.comresearchgate.net Liposomes, polymeric nanoparticles, and solid lipid nanoparticles have all been investigated as carriers for NAC. These nanoparticles can be engineered to have specific properties, such as controlled release profiles and the ability to target specific tissues or cells. For example, hybrid PLGA/lecithin nanoparticles have been shown to improve the in vitro controlled release of NAC. researchgate.net

For respiratory diseases, inhalable formulations of NAC are being developed to deliver the drug directly to the lungs. This approach can achieve high local concentrations of NAC while minimizing systemic absorption. Silk nanoparticles loaded with NAC are being explored for nasal drug delivery to the brain, bypassing the blood-brain barrier. mdpi.com Furthermore, the development of stimuli-responsive drug delivery systems, which release NAC in response to specific physiological cues such as pH or temperature, could further enhance its therapeutic precision. nih.gov

Table 3: Emerging Targeted Drug Delivery Systems for this compound

Delivery SystemDescriptionPotential Advantages
Liposomes Phospholipid-based vesicles that can encapsulate hydrophilic drugs like NAC.Biocompatible; can be surface-modified for targeting.
Polymeric Nanoparticles Nanoparticles made from biodegradable polymers such as PLGA. researchgate.netControlled and sustained drug release; improved stability. researchgate.net
Silk Nanoparticles Nanoparticles derived from silk fibroin for nasal delivery. mdpi.comBiocompatible; potential for brain targeting via the nasal route. mdpi.com
Inhalable Formulations Aerosolized formulations for direct delivery to the lungs.High local drug concentration; reduced systemic side effects.

Integration of Multi-Omics Data for System-Wide Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. nih.govnih.govfrontiersin.org By integrating multi-omics data, researchers can move beyond a single-target or single-pathway view and construct a comprehensive picture of how NAC modulates complex biological networks. mixomics.org

For example, transcriptomic analysis can reveal the genes that are up- or downregulated in response to NAC treatment, providing insights into the signaling pathways it affects. Proteomic studies can identify the proteins that are post-translationally modified by NAC, such as through S-thiolation, which can alter their function. Metabolomic profiling can elucidate the metabolic pathways that are influenced by NAC, including its impact on energy metabolism and lipid peroxidation.

The integration of these different omics datasets can help to identify novel biomarkers of NAC efficacy, predict patient responses to treatment, and uncover new therapeutic targets. nih.govfrontiersin.org While the application of multi-omics approaches to NAC research is still in its early stages, it holds immense potential for accelerating the discovery of new clinical applications and for personalizing NAC-based therapies. This systems-level approach will be instrumental in fully realizing the therapeutic promise of this versatile compound.

Q & A

Q. How is N-acetylcysteamine (NAC) synthesized for use as a thioester in polyketide biosynthesis studies?

NAC thioesters are synthesized via coupling carboxylic acids with NAC using activating agents like DCC or EDAC. A typical protocol involves dissolving the carboxylic acid in methylene chloride, adding NAC, DCC (or EDAC), and DMAP at 0°C. The reaction is stirred at room temperature, monitored by TLC, and purified via silica gel chromatography or recrystallization. Mass spectrometry and NMR confirm product identity .

Q. What role does NAC play as a substitute for coenzyme A (CoA) in bacterial fermentation systems?

NAC mimics CoA’s thiol group, enabling activation of extender units (e.g., methylmalonate) for polyketide synthases (PKS). Its membrane permeability allows exogenous delivery into bacterial hosts, bypassing endogenous CoA competition. For example, NAC-activated methylmalonate incorporates into erythromycin biosynthesis with efficiency comparable to CoA-activated substrates .

Q. How is NAC-activated substrate incorporation quantified in polyketide biosynthesis?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is standard. For example, deuterium-labeled NAC-thioesters are fed to bacterial cultures, and extracted metabolites are analyzed using an Orbitrap mass spectrometer. Isotopic enrichment is measured via mass-to-charge ratios, with UV detection at 210/254 nm for validation .

Q. What are the key chemical properties of NAC relevant to experimental handling?

NAC (C₄H₉NOS, MW 119.19) is a hygroscopic solid with a melting point of 6–7°C. It is soluble in polar solvents (methanol, ethyl acetate) and requires storage under inert atmosphere to prevent oxidation. Its pKa (~9.92) dictates reactivity in aqueous buffers .

Advanced Research Questions

Q. How does NAC compete with endogenous CoA in activating substrates for PKS enzymes?

NAC competes via its thioester-forming capability but lacks CoA’s adenine and phosphate groups, reducing affinity for some enzymes. In Bacillus subtilis, NADPH-dependent enoyl-ACP reductases (e.g., FabL) process NAC-thioesters at lower turnover rates than CoA-thioesters. Kinetic assays show NAC’s KmK_m values are 100-fold higher, necessitating higher substrate concentrations for equivalent activity .

Q. Can NAC-thioesters be used to expand substrate flexibility in engineered PKS systems?

Yes. For example, the PksA SAT-KS-MAT tridomain from Aspergillus accepts diverse NAC-thioester starter units (e.g., benzoate derivatives) in vitro. Substrate screening involves incubating 1 mM NAC-thioesters with malonyl-SNAC, TCEP (reducing agent), and purified PKS domains. Products are extracted with ethyl acetate and analyzed by HPLC-UV .

Q. How do contradictory data on NAC’s incorporation efficiency across bacterial genera arise?

Discrepancies stem from differences in PKS architecture and cellular CoA pools. In Streptomyces and E. coli, NAC-activated methylmalonate shows comparable incorporation (70–80% efficiency), suggesting conserved PKS tolerance. However, host-specific CoA availability (e.g., E. coli’s higher CoA levels) may suppress NAC utilization, requiring metabolic engineering to downregulate CoA biosynthesis .

Q. What methodologies resolve conflicting results in NAC-thioester feeding studies?

Isotopic labeling (e.g., 13C^{13}C-cinnamate-NAC) combined with NMR or LC-MS traces metabolite flux. For example, feeding 13C^{13}C-labeled NAC-thioesters to Morus alba cultures confirmed incorporation into chalcomoracin via 13C^{13}C-NMR analysis of aglycone moieties .

Q. How does NAC enable the study of non-native substrates in quorum sensing or antibiotic biosynthesis?

NAC’s cell permeability allows delivery of unnatural substrates (e.g., 2-benzofuranacetyl-NAC) into live cultures. In Stigmatella aurantiaca, feeding NAC-thioesters to a myxalamid-producing strain revealed substrate promiscuity of AntB, a key enzyme in antimycin biosynthesis, via LC-MS detection of modified metabolites .

Q. What analytical challenges arise when using NAC-thioesters in enzyme assays?

NAC-thioesters are prone to hydrolysis under basic conditions, requiring buffered solutions (pH 7–8) with reducing agents (e.g., TCEP). For ketosynthase assays, mass spectrometry (e.g., ESI-MS) replaces radioactive labeling to track Claisen condensation products, avoiding interference from hydrolysis artifacts .

Key Methodological Considerations

  • Synthesis : Use anhydrous conditions and low temperatures to minimize side reactions .
  • Quantification : Employ isotopic internal standards (e.g., D3D_3-labeled NAC-thioesters) for accurate LC-MS quantification .
  • Handling : Store NAC derivatives under argon and avoid prolonged exposure to light/oxygen to prevent disulfide formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.